Tetrakis(acetonitrile)copper trifluoromethanesulfonate
Description
Historical Development of Copper(I) Nitrile Complexes
The study of copper-nitrogen coordination compounds dates to the early 20th century, but systematic investigation of nitrile complexes began in earnest during the 1960s. Researchers recognized that acetonitrile's moderate donor strength (νCN ≈ 2250 cm⁻¹) and linear coordination geometry could stabilize copper in unusual oxidation states. A breakthrough came with the discovery that copper(I) preferentially forms tetrahedral complexes with nitriles, as demonstrated by the synthesis of [Cu(CH₃CN)₄]⁺ species in 1978. This finding contradicted earlier assumptions about copper's coordination preferences and spurred investigations into nitrile-ligated systems.
Key advancements included the development of mixed-ligand complexes, where acetonitrile served as a labile ligand that could be displaced during catalytic cycles. The work of Huang and You in 2010 demonstrated how acetonitrile itself could participate in reactivity, with their in situ synthesis of cyano-bridged copper complexes via C–C bond cleavage. This highlighted nitriles' dual role as both stabilizing ligands and reactive participants in copper-mediated transformations.
Discovery and Initial Characterization of Tetrakis(acetonitrile)copper Complexes
The specific compound tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate (CAS 58452-28-1) was first reported in patent literature during the 1980s, with detailed characterization following in the 1990s. Its synthesis typically involves the reaction of copper(I) oxide with triflic acid in acetonitrile under inert atmosphere:
$$ \text{Cu}2\text{O} + 2\text{CF}3\text{SO}3\text{H} \xrightarrow{\text{CH}3\text{CN}} 2[\text{Cu}(\text{CH}3\text{CN})4]^+\text{CF}3\text{SO}3^- + \text{H}_2\text{O} $$
Early structural analyses revealed a distorted tetrahedral geometry around the copper center, with Cu–N bond lengths of 1.95–2.05 Å. The triflate anion's weak coordination allowed preservation of the cationic [Cu(CH₃CN)₄]⁺ structure in solution, a critical feature for its subsequent applications.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂CuF₃N₄O₃S | |
| Molecular Weight | 376.82 g/mol | |
| λₘₐₓ (CH₃CN) | 310 nm | |
| Melting Point | 124°C | |
| Coordination Geometry | Distorted Tetrahedral |
Evolution of Research into Triflate-Containing Copper Coordination Compounds
The introduction of trifluoromethanesulfonate (triflate) as a counterion marked a significant advancement in copper coordination chemistry. Compared to traditional anions like chloride or perchlorate, triflate offered:
- Enhanced solubility in polar aprotic solvents
- Reduced nucleophilicity minimizing side reactions
- Improved thermal stability
This is exemplified in comparative studies with analogous perchlorate complexes. The [Cu(CH₃CN)₄]⁺ cation paired with ClO₄⁻ showed greater sensitivity to moisture and tendency for ligand displacement than the triflate derivative. The triflate's electronic effects also modulated the copper center's redox potential, enabling its use in electron-transfer reactions without premature decomposition.
Significance in Coordination and Organometallic Chemistry
Tetrakis(acetonitrile)copper triflate's importance stems from three key attributes:
- Labile Ligands : The acetonitrile molecules undergo facile displacement, making the complex an ideal precursor for synthesizing diverse copper species.
- Oxidation State Stability : Stabilizes copper(I) against disproportionation (2Cu⁺ → Cu⁰ + Cu²⁺) even in coordinating solvents.
- Catalytic Versatility : Serves as a catalyst in aziridination and C–H amination reactions, as demonstrated in recent work with chiral bis(pyrazolyl)methane ligands.
Recent applications exploit its ability to generate reactive copper-nitrene intermediates. When combined with nitrene transfer agents like SPhINTs, the complex forms [Cu(NTs)]⁺ species critical for stereoselective transformations. This reactivity paradigm has been extended to photocatalytic systems where the acetonitrile ligands help stabilize excited-state copper species.
The compound's role in fundamental studies remains equally vital. Its well-defined geometry and electronic structure make it a benchmark for computational modeling of copper(I) systems. Density functional theory (DFT) studies using this complex have refined understanding of d-orbital splitting in tetrahedral copper environments and charge transfer phenomena in nitrile complexes.
Properties
IUPAC Name |
acetonitrile;copper(1+);trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.CHF3O3S.Cu/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBZSXGFNYRDMS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12CuF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrakis(acetonitrile)copper trifluoromethanesulfonate can be synthesized by reacting copper(I) trifluoromethanesulfonate with acetonitrile. The reaction is typically carried out at room temperature, and the product is purified by filtration and crystallization . An efficient one-pot green synthesis method has also been developed, which uses water as a solvent and minimizes the use of toxic organic reagents .
Chemical Reactions Analysis
Oxidation Reactions
Tetrakis(acetonitrile)copper trifluoromethanesulfonate acts as an efficient catalyst for aerobic oxidations, transferring oxygen to organic substrates. Key examples include:
Table 1: Oxidation Reactions Catalyzed by Cu(NCCH₃)₄·CF₃SO₃
| Substrate | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | O₂, RT, 12 h | 92 | |
| Cyclohexanol | Cyclohexanone | O₂, 40°C, 8 h | 88 | |
| 2-Phenylethanol | Acetophenone | O₂, RT, 24 h | 85 |
The mechanism involves:
-
Oxygen activation : The copper(I) center binds molecular oxygen, forming a transient Cu–O₂ intermediate.
-
Substrate coordination : The alcohol substrate coordinates to the copper center.
-
Hydrogen abstraction : The Cu–O₂ complex abstracts a β-hydrogen, generating a carbonyl compound.
Cycloaddition Reactions
This complex accelerates copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Ligands such as tris(hydroxypropyltriazolylmethyl)amine (THPTA) enhance stability and efficiency .
Key Findings :
-
Redox modulation : THPTA raises the Cu(I)/Cu(II) redox potential by ~300 mV, preventing oxidative degradation .
-
Substrate scope : Works with terminal alkynes and azides under aerobic conditions.
Table 2: CuAAC Reaction Performance
| Alkyne | Azide | Ligand | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Benzyl azide | THPTA | 2 | 95 |
| Propargyl alcohol | Sodium azide | None | 6 | 72 |
Ligand Substitution and Catalytic Cycles
The acetonitrile ligands are labile, enabling dynamic ligand exchange during catalysis:
-
Substitution with substrates : Alcohols, amines, or alkynes displace acetonitrile, forming active intermediates.
-
In situ regeneration : Copper(II) species are reduced back to Cu(I) by diazo compounds or hydrazines, sustaining catalytic activity .
Mechanistic Insights
-
Electron transfer : The Cu(I) center facilitates single-electron transfers, critical for radical-involving pathways.
-
Steric effects : Bulky substrates reduce reaction rates due to hindered access to the copper center.
-
Solvent dependence : Reactions proceed faster in polar aprotic solvents (e.g., acetonitrile) due to improved ion dissociation.
Comparative Reactivity
Table 3: Comparison with Other Copper Catalysts
| Catalyst | Redox Potential (mV) | Aerobic Stability | Substrate Scope |
|---|---|---|---|
| Cu(NCCH₃)₄·CF₃SO₃ | +650 | High | Broad |
| Cu(PPh₃)Br | +480 | Low | Narrow |
| Cu(OTf)₂ | +720 | Moderate | Moderate |
This compound’s versatility stems from its tunable redox properties, ligand lability, and compatibility with diverse reaction conditions. Its applications span green chemistry, pharmaceuticals, and materials science, with ongoing research optimizing selectivity and sustainability .
Scientific Research Applications
Tetrakis(acetonitrile)copper trifluoromethanesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tetrakis(acetonitrile)copper trifluoromethanesulfonate exerts its effects involves its ability to act as a catalyst. In oxidation reactions, it facilitates the transfer of oxygen to the substrate, leading to the formation of aldehydes and ketones . In biological systems, it enhances the penetration and accumulation of chemotherapy drugs in tumor tissues, effectively killing cancer cells .
Comparison with Similar Compounds
Structural and Morphological Differences
Tetrakis(acetonitrile)copper(I) Tetrafluoroborate ([Cu(CH₃CN)₄]BF₄)
- Morphology: Nano-tree-like structure observed via SEM .
- Pore characteristics : Smaller pore diameter (1.349 nm) compared to Cu-MOF (1.488 nm) .
- Surface area : Lower specific surface area (11.064 m²/g for Cu-MOF vs. unspecified for the tetrafluoroborate) .
Tetrakis(imidazole)copper(II) Trifluoromethanesulfonate (Cu(C₃H₄N₂)₄₂)
- Coordination geometry : Octahedral, with four imidazole ligands in equatorial positions and two triflate ions in axial positions .
- Ligand effects : Substitution with bulkier ligands (e.g., 2-ethyl-4-methylimidazole) shifts geometry to square pyramidal .
Tetrakis(pyridine)copper(II) Triflate (Cu(C₅H₅N)₄₂)
- Applications: Catalyst in ¹⁸F-radiolabeling reactions, leveraging pyridine’s strong σ-donor properties for stabilizing Cu(II) .
Tetrakis(acetonitrile)copper(I) Hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)
- Stability : Highly stable, with a tetrahedral geometry confirmed by XRD .
- Reactivity : Used in click chemistry and hydrolytic reactions due to PF₆⁻ counterion’s inertness .
Physicochemical Properties
| Property | [Cu(CH₃CN)₄]CF₃SO₃ | [Cu(CH₃CN)₄]BF₄ | Cu(C₃H₄N₂)₄₂ | Cu(C₅H₅N)₄₂ |
|---|---|---|---|---|
| Solubility (H₂O) | 2.03 mg/mL | Not reported | Low (imidazole-based complexes) | Low (pyridine-based complexes) |
| Coordination Geometry | Tetrahedral | Tetrahedral | Octahedral | Octahedral |
| Surface Area (MOF) | 11.064 m²/g (Cu-MOF) | Not applicable | Not applicable | Not applicable |
| Thermal Stability | Stable at RT | Decomposes above 200°C | Stable up to 150°C | Stable in anhydrous conditions |
Antibacterial Activity
- [Cu(CH₃CN)₄]BF₄ in Cu-MOF : Exhibits superior antibacterial performance (39.45 mm inhibition zone) compared to MOFs with HOAT or PTA ligands, attributed to 3,5-dimethyl-1,2,4-triazole coordination .
- Triflate vs. Tetrafluoroborate : Triflate’s stronger electron-withdrawing nature enhances Cu(I) Lewis acidity, improving ligand exchange kinetics in antimicrobial MOFs .
Catalysis
Biological Activity
Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate, commonly referred to as CuOTf, is a coordination complex that has garnered attention in various fields, particularly in organic synthesis and catalysis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHCuFNOS
- Molecular Weight : 376.82 g/mol
- Appearance : White crystalline solid, moisture-sensitive
- Solubility : Soluble in polar solvents like acetonitrile .
CuOTf consists of a copper(I) ion coordinated to four acetonitrile molecules, with trifluoromethanesulfonate (OTf) as the counterion. The unique structure allows it to function effectively as a catalyst in various chemical reactions.
1. Catalytic Properties
CuOTf is primarily recognized for its catalytic abilities in organic reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is crucial in bioconjugation chemistry and the synthesis of 1,2,3-triazoles, which are important in medicinal chemistry due to their biological activity .
- Mechanism of Action : The copper(I) ion facilitates the formation of reactive intermediates that lead to the formation of triazoles. The presence of ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhances the stability of Cu(I), preventing oxidation to Cu(II), which can lead to undesired side reactions .
2. Toxicological Profile
While CuOTf is effective as a catalyst, its biological safety profile must be considered:
- Cytotoxicity : Studies have indicated that copper complexes can exhibit cytotoxic effects at certain concentrations. However, the specific cytotoxicity of CuOTf has not been extensively documented. It is essential for researchers to evaluate its safety in biological systems before application .
- Bioavailability : The compound shows low gastrointestinal absorption and is not expected to permeate biological membranes effectively due to its physicochemical properties .
Table 1: Summary of Research Findings on CuOTf
Case Study: Synthesis of 1,2,3-Triazoles
In a study exploring the efficiency of CuOTf in the synthesis of 1,2,3-triazoles via CuAAC reactions, researchers reported high yields and selectivity under mild conditions. The reaction was conducted using azides and terminal alkynes in a water/tert-butanol mixture at room temperature. The presence of TBTA significantly enhanced the reaction rate and yield by stabilizing the copper ion .
Q & A
Q. What are the optimal conditions for synthesizing tetrakis(acetonitrile)copper trifluoromethanesulfonate, and how can purity be ensured?
The synthesis typically involves reacting copper(I) oxide with trifluoromethanesulfonic anhydride in the presence of acetonitrile at room temperature. A critical step is maintaining anhydrous conditions to prevent hydrolysis of the copper(I) center. Purification is achieved via crystallization from acetonitrile/chloroform mixtures, followed by vacuum drying to remove residual solvents . Alternative methods include reducing copper(II) trifluoromethanesulfonate with reducing agents like diethylzinc, but this requires strict oxygen exclusion to avoid oxidation .
Q. How does the coordination geometry of this compound influence its reactivity?
The copper(I) center adopts a tetrahedral geometry with four acetonitrile ligands, which labilize the trifluoromethanesulfonate counterion. This weak coordination stabilizes the copper(I) oxidation state while allowing ligand substitution during catalysis. The geometry is confirmed by X-ray crystallography, showing Cu–N bond lengths of ~1.98 Å and N–C≡N angles of ~175° .
Q. What precautions are necessary for handling this compound in air-sensitive reactions?
The compound is hygroscopic and decomposes upon prolonged exposure to moisture. Storage under inert gas (argon or nitrogen) at –20°C in flame-sealed ampules is recommended. Use Schlenk-line techniques for transfers, and pre-dry solvents (e.g., acetonitrile over molecular sieves) to minimize hydrolysis .
Advanced Research Questions
Q. What mechanistic role does the copper(I) center play in catalyzing oxidative coupling reactions?
The copper(I) center acts as a one-electron oxidant, transferring an electron to molecular oxygen to generate a reactive Cu(II)-superoxo intermediate. This intermediate abstracts hydrogen from organic substrates (e.g., alcohols), forming carbonyl compounds. Kinetic studies suggest rate-limiting O–O bond cleavage in the superoxo species, with turnover frequencies (TOFs) reaching 50 h⁻¹ in acetonitrile at 25°C .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for C–N bond formation?
Discrepancies in catalytic activity (e.g., yields ranging from 30% to 85% in Ullmann-type couplings) often arise from differences in:
- Ligand lability : Acetonitrile ligands dissociate at varying rates depending on solvent polarity.
- Counterion effects : Trifluoromethanesulfonate’s non-coordinating nature enhances catalytic activity compared to hexafluorophosphate .
- Substrate steric effects : Bulky substrates reduce accessibility to the copper center. Control experiments with deuterated acetonitrile (CD₃CN) can track ligand participation via NMR .
Q. What strategies mitigate copper(I) aggregation during nanoparticle synthesis?
Aggregation is minimized by:
- Using polymeric stabilizers (e.g., polyvinylpyrrolidone) to cap nanoparticle surfaces.
- Adjusting the acetonitrile-to-copper ratio to maintain monomeric [Cu(CH₃CN)₄]⁺ species.
- Electrochemical studies show that aggregation occurs at Cu(I) concentrations >10 mM in non-polar solvents .
Q. How does the compound’s stability under photolytic conditions affect its use in photocatalysis?
UV-Vis spectroscopy reveals a ligand-to-metal charge transfer (LMCT) band at 265 nm, which sensitizes the compound to UV light. Under irradiation, acetonitrile ligands dissociate, forming reactive copper clusters. This instability limits its use in long-term photoredox reactions but enables short-lived radical generation for click chemistry applications .
Methodological Recommendations
- Crystallization Optimization : Use slow evaporation from acetonitrile/ethyl acetate (3:1 v/v) to grow single crystals suitable for XRD .
- Spectroscopic Monitoring : Track ligand dissociation via IR spectroscopy (C≡N stretch at 2250 cm⁻¹ shifts upon coordination) .
- Catalyst Recycling : Immobilize the compound on silica gel via surface thiol groups to enable reuse in flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
